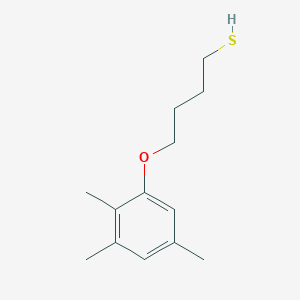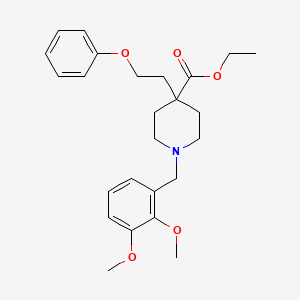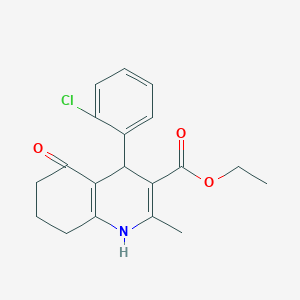
2,6-dimethyl-4-(3-propoxybenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-(3-propoxybenzoyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DPBM and is a morpholine derivative. DPBM has been found to have various biological activities, making it a promising candidate for future research.
作用机制
The mechanism of action of DPBM is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
DPBM has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. DPBM has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, DPBM has been found to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs.
实验室实验的优点和局限性
DPBM has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for increased yield and purity. Additionally, DPBM has been shown to have various biological activities, making it a promising candidate for future research. However, there are also limitations to using DPBM in lab experiments. The mechanism of action of DPBM is not fully understood, and further research is needed to elucidate its effects fully. Additionally, DPBM may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DPBM. One area of research could be to further elucidate the mechanism of action of DPBM, which would provide valuable insights into its biological activities. Additionally, further research could be conducted to explore the potential applications of DPBM in the development of antiviral drugs. Another area of research could be to investigate the potential of DPBM in combination with other drugs or therapies for the treatment of various diseases. Finally, further optimization of the synthesis of DPBM could lead to increased yields and purity, making it a more viable option for research purposes.
合成方法
DPBM can be synthesized using a multi-step process that involves the reaction of 3-propoxybenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of DPBM has been optimized to increase yield and purity, making it a viable option for research purposes.
科学研究应用
DPBM has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. DPBM has also been found to have antitumor properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, DPBM has been found to have antiviral properties, making it a potential candidate for the development of antiviral drugs.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-8-19-15-7-5-6-14(9-15)16(18)17-10-12(2)20-13(3)11-17/h5-7,9,12-13H,4,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYAJAUSIKQLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate](/img/structure/B4996169.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)
![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)

![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)

![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)


![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)